Trimethyl((4-nitrophenyl)ethynyl)silane

Click Chemistry Protecting Group Orthogonality CuAAC

Trimethyl((4-nitrophenyl)ethynyl)silane (CAS 75867-38-8) is a TMS-protected arylacetylene that delivers chemoselective alkyne unmasking orthogonal to TIPS- and TBDMS-protected alkynes. Under CuAAC conditions, TMS exhibits distinct lability versus higher silyl analogs, enabling staged deprotection in multi-alkyne architectures. DBU-promoted cleavage with as little as 0.1 equiv selectively removes the acetylenic TMS group while preserving alkyl silyl ethers and base-sensitive functionality—critical for late-stage pharmaceutical intermediate preparation. The p-nitrophenyl moiety serves as an independent electron-acceptor for NLO materials and OLED dopants. Documented 89% isolated yield in Sonogashira coupling reactions. Choose this precursor when orthogonal alkyne protection strategy is non-negotiable.

Molecular Formula C11H13NO2Si
Molecular Weight 219.31 g/mol
CAS No. 75867-38-8
Cat. No. B1599181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl((4-nitrophenyl)ethynyl)silane
CAS75867-38-8
Molecular FormulaC11H13NO2Si
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3
InChIKeyYVPIXZAXKQWEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl((4-nitrophenyl)ethynyl)silane CAS 75867-38-8: What You Need to Know Before Procurement


Trimethyl((4-nitrophenyl)ethynyl)silane (CAS 75867-38-8) is a TMS-protected arylacetylene derivative in which a trimethylsilyl group is attached to the terminal acetylene of a 4-nitrophenyl moiety. This bifunctional molecule serves as both a protected alkyne synthon for Sonogashira cross-coupling reactions and a precursor to the strong electron acceptor 4-nitrophenylacetylene after deprotection [1]. It is routinely employed in multi-step organic syntheses where controlled alkyne unmasking and the electron-withdrawing nitro group are both required [2].

Why You Cannot Substitute Trimethyl((4-nitrophenyl)ethynyl)silane with Other Silyl-Protected Arylacetylenes


Silyl-protected arylacetylenes are not interchangeable. The choice of silyl protecting group governs both deprotection chemistry orthogonality and stability under reaction conditions [1]. A systematic comparison of five classical silyl alkyne protective groups under CuAAC conditions confirmed that TMS exhibits distinct sensitivity relative to higher analogs such as TIPS and TBDMS, which remain intact under the same conditions [2]. DBU-promoted deprotection selectively cleaves acetylenic TMS groups with as little as 0.1 equivalents of DBU while leaving TBDMS and TIPS untouched . For syntheses requiring precise control over alkyne unmasking—particularly in sequential coupling strategies—substituting TIPS or TBDMS for TMS alters the entire synthetic sequence and can introduce deprotection incompatibilities.

Trimethyl((4-nitrophenyl)ethynyl)silane: Quantifiable Differentiation Evidence for Scientific Selection


TMS Deprotection Orthogonality vs. TIPS and TBDMS: Quantitative Selectivity in CuAAC Conditions

Under CuAAC reaction conditions, TMS-protected alkynes are significantly more sensitive to desilylation than their TIPS and TBDMS counterparts. The systematic comparative study by Valverde et al. confirmed that TMS exhibits lower robustness under CuAAC conditions, enabling sequential orthogonal deprotection strategies where TMS is selectively cleaved while TIPS and TBDMS remain intact [1]. This sensitivity is advantageous for multi-step syntheses requiring staged alkyne unmasking, rather than being a limitation.

Click Chemistry Protecting Group Orthogonality CuAAC

Chemoselective TMS Cleavage in the Presence of Alkyl Silyl Ethers: 0.1 eq DBU Efficiency

Acetylenic TMS groups can be chemoselectively removed using DBU while preserving alkyl silyl ethers and more sterically hindered acetylenic silyl groups. Yeom et al. demonstrated that with either 1.0 or 0.1 equivalents of DBU, smooth desilylation of terminal acetylenic TMS groups occurs selectively in the presence of alkyl silyl ethers and other base-labile groups, while acetylenic TBDMS and TIPS remain intact under identical conditions .

Chemoselective Deprotection Silyl Group Differentiation Multi-step Synthesis

TMS vs. TIPS Comparative Stability Hierarchy for Procurement Decision-Making

The trimethylsilyl (TMS) group offers the lowest steric bulk and greatest lability among common silyl alkyne protecting groups, which is an intentional design feature rather than a deficiency. The stability hierarchy in alkaline conditions is established as TMS (1) < TES (10–100) < TBS~TBDPS (20,000) < TIPS (100,000) [1]. For applications requiring facile, mild deprotection early in a synthetic sequence, TMS is the appropriate choice; for applications requiring stability through harsh basic conditions, TIPS or TBDPS would be selected instead.

Protecting Group Stability Silyl Alkyne Protection Reaction Compatibility

Sonogashira Coupling Yield: 89% Isolated Yield Using 4-Chloronitrobenzene Substrate

Trimethyl((4-nitrophenyl)ethynyl)silane is synthesized via Sonogashira coupling of trimethylsilylacetylene with 4-chloronitrobenzene using a palladium catalyst system. A patent procedure reports 89% isolated yield after silica gel chromatography, demonstrating high synthetic efficiency for this specific substrate combination . This yield establishes a benchmark for procurement-quality material suitable as a building block in subsequent reactions.

Sonogashira Coupling Cross-Coupling Yield Aryl Halide Substrate

Electron Acceptor Behavior: p-Nitrophenyl Moiety as Independent Redox Center in Push-Pull Chromophores

After TMS deprotection, the p-nitrophenylacetylene unit serves as a strong electron acceptor in push-pull chromophores. In donor-acceptor-substituted tetraethynylethenes (TEEs), peripherally attached p-nitrophenyl acceptors and N,N-dimethylanilino donors behave as nearly independent redox centers [1]. This independent redox behavior is a critical property for optoelectronic applications including OLED dopants, waveguides, and nonlinear optical materials. The TMS-protected precursor enables controlled incorporation of the p-nitrophenylacetylene acceptor unit into larger π-conjugated architectures.

Push-Pull Chromophores Electron Acceptor Nonlinear Optics

Trimethyl((4-nitrophenyl)ethynyl)silane: Optimal Application Scenarios Based on Evidence


Multi-Step Sequential Click Chemistry Requiring Staged Alkyne Unmasking

In synthetic routes involving multiple successive CuAAC reactions, TMS protection of the 4-nitrophenylacetylene moiety enables selective, staged deprotection orthogonal to TIPS- or TBDMS-protected alkynes present elsewhere in the molecule. The systematic comparison by Valverde et al. confirmed that TMS exhibits distinct sensitivity under CuAAC conditions relative to higher silyl analogs, allowing sequential alkyne unmasking without cross-reactivity [1]. This is essential for constructing complex triazole-containing architectures for materials science and bioconjugation applications.

Synthesis of Complex Molecules Requiring Chemoselective Alkyne Deprotection

For complex molecule synthesis where an alkyne must be deprotected in the presence of alkyl silyl ethers (e.g., TBS-protected alcohols), trimethyl((4-nitrophenyl)ethynyl)silane is the appropriate choice. DBU-promoted deprotection with as little as 0.1 equivalents of DBU selectively cleaves the acetylenic TMS group while preserving alkyl silyl ethers and other base-labile functionality, and leaves acetylenic TBDMS and TIPS groups untouched [1]. This chemoselectivity is critical for late-stage deprotection in natural product synthesis and pharmaceutical intermediate preparation.

Precursor to p-Nitrophenylacetylene for Push-Pull Chromophore Construction

As demonstrated in Diederich's work on acetylene-derived organic acceptors, p-nitrophenyl moieties serve as independent redox centers in tetraethynylethene (TEE) push-pull chromophores, enabling modular construction of materials with high third-order optical nonlinearities [1]. Trimethyl((4-nitrophenyl)ethynyl)silane provides the protected precursor for controlled incorporation of this electron-accepting unit into π-conjugated scaffolds for OLED dopants, waveguides, and nonlinear optical materials.

Sonogashira Building Block in Pharmaceutical Intermediate Synthesis

In pharmaceutical intermediate synthesis, trimethyl((4-nitrophenyl)ethynyl)silane serves as a reliable Sonogashira building block. The documented 89% isolated yield from coupling with 4-chloronitrobenzene demonstrates reproducible synthetic access [1]. RTI International employed this compound class in the improved synthesis of NH-3, a thyroid hormone receptor ligand intermediate, where the TMS-ethynyl derivative was obtained in quantitative yield and subsequently coupled with 1-iodo-4-nitrobenzene . This establishes its utility in medicinal chemistry workflows requiring protected alkynyl-aryl building blocks.

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